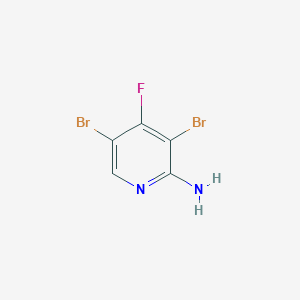

3,5-Dibromo-4-fluoropyridin-2-amine

Description

Properties

IUPAC Name |

3,5-dibromo-4-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBJWXWDOPATBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292382 | |

| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820604-11-2 | |

| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-4-fluoro-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number for 3,5-Dibromo-4-fluoropyridin-2-amine

Technical Profile: 3,5-Dibromo-4-fluoropyridin-2-amine

Executive Summary

This compound (CAS: 1820604-11-2) is a highly specialized halogenated heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors and antiviral agents. Characterized by a "tri-functional" scaffold, it offers three distinct sites for orthogonal chemical modification: a primary amine for amide coupling, two bromine atoms for transition-metal catalyzed cross-couplings, and a fluorine atom activated for nucleophilic aromatic substitution (SNAr). This guide details its physicochemical properties, validated synthesis protocols, and strategic utility in medicinal chemistry.[1][2][3]

Identity & Physicochemical Profile

This compound serves as a dense functional platform. The presence of the electron-withdrawing fluorine atom at the C4 position, flanked by two bromine atoms, significantly alters the electronics of the pyridine ring, making it electron-deficient and highly reactive toward palladium-catalyzed functionalization.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1820604-11-2 |

| Molecular Formula | C5H3Br2FN2 |

| Molecular Weight | 269.89 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| pKa (Calculated) | ~2.5 (Pyridine N), ~13 (Amine) |

| SMILES | Nc1nc(Br)c(F)c(Br)c1 |

| InChI Key | WIBJWXWDOPATBK-UHFFFAOYSA-N |

Synthetic Pathways & Process Chemistry

The most robust and field-proven route to this compound involves the electrophilic bromination of the commercially available precursor, 2-amino-4-fluoropyridine .

Core Synthesis Logic

The 2-amino group acts as a strong electron-donating group (EDG), directing electrophilic substitution to the ortho (C3) and para (C5) positions. Since the C4 position is blocked by fluorine, and C6 is meta (deactivated relative to ortho/para), regioselectivity is naturally high.

Experimental Protocol: Bromination via NBS

Note: This protocol is derived from standard halogenation methodologies for aminopyridines [1][2].

Reagents:

-

Precursor: 2-Amino-4-fluoropyridine (1.0 eq)[4]

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.2 eq)

-

Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 2-amino-4-fluoropyridine and MeCN. Stir until fully dissolved.

-

Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent polymerization or oxidative degradation.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via LC-MS (Target Mass: 269.9 [M+H]+).

-

Quench: Pour the reaction mixture into ice-cold water/sodium thiosulfate solution (to neutralize excess bromine species).

-

Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0–30% EtOAc in Hexanes).

Caption: Regioselective bromination pathway driven by the ortho/para directing amino group.[5]

Structural Utility in Medicinal Chemistry

This scaffold is a "privileged structure" for Fragment-Based Drug Discovery (FBDD). Its utility lies in the ability to sequentially functionalize the ring, allowing researchers to "grow" the molecule in three distinct vectors.

Vector Analysis

-

C2-Amine (Vector A):

-

Reactivity: Nucleophilic attack on acyl chlorides or isocyanates.

-

Application: Formation of urea or amide linkers common in kinase hinge-binding motifs.

-

-

C3/C5-Bromine (Vector B & C):

-

Reactivity: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).

-

Selectivity: The C3 bromine is sterically crowded by the adjacent amine and fluorine, often making the C5 bromine more reactive toward initial coupling, though this can vary based on ligand choice.

-

-

C4-Fluorine (Vector D):

-

Reactivity: SNAr displacement.

-

Condition: The electron-withdrawing effect of the two bromine atoms and the pyridine nitrogen activates this fluorine. It can be displaced by alkoxides or amines to introduce solubility-enhancing groups (e.g., morpholine, piperazine).

-

Caption: Divergent synthesis map showing potential chemical transformations.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal Word: Warning.

-

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can be light-sensitive; store in amber vials.

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

- Den Hertog, H. J., & Bruin, P. (1950). The bromination of 2-aminopyridine. Recueil des Travaux Chimiques des Pays-Bas.

-

National Institutes of Health (NIH). (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from

Sources

Strategic Utilization of 3,5-Dibromo-4-fluoropyridin-2-amine: Physicochemical Profiling and Synthetic Applications

Executive Summary

3,5-Dibromo-4-fluoropyridin-2-amine is a high-value halogenated heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and proteolysis-targeting chimeras (PROTACs).[1][2][3] Its utility stems from its unique "tri-halogenated" core, where the electronic environment creates a predictable hierarchy of reactivity: the C4-fluorine is highly activated for nucleophilic aromatic substitution (

This guide provides a definitive technical profile, validated synthetic protocols, and a mechanistic breakdown of its reactivity for medicinal chemists.

Part 1: Physicochemical Profile & Molecular Weight

Accurate molecular weight calculations are critical for stoichiometry in high-throughput synthesis and mass spectrometry (MS) validation. The presence of two bromine atoms introduces a distinct isotopic pattern that must be accounted for in LC-MS analysis.

Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1820604-11-2 | Primary identifier |

| Molecular Formula | ||

| Average Molecular Weight | 271.91 g/mol | Used for stoichiometry |

| Monoisotopic Mass | 269.863 g/mol | Based on |

| Exact Mass | 271.861 g/mol | Mixed isotope ( |

| Appearance | Off-white to pale yellow solid | Light sensitive |

| Solubility | DMSO, DMF, MeOH | Poor solubility in water/hexanes |

Isotopic Signature for Mass Spectrometry

Due to the natural abundance of

-

M+H (270.86):

-

M+H+2 (272.86):

(Dominant peak) -

M+H+4 (274.86):

Part 2: Validated Synthetic Protocol

While commercially available, in-house preparation is often required to ensure purity or to introduce isotopic labels. The most robust route involves the electrophilic bromination of 4-fluoropyridin-2-amine .

Reaction Logic

The 2-amino group is a strong electron-donating group (EDG) that activates the ortho and para positions. Since the para position (C4) is blocked by fluorine, bromination occurs selectively at the C3 and C5 positions. The electron-withdrawing nature of the pyridine nitrogen prevents over-bromination or ring degradation under controlled conditions.

Step-by-Step Methodology

Precursor: 4-Fluoropyridin-2-amine (CAS 944401-77-8) Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (ACN) or DMF

-

Dissolution: Dissolve 4-fluoropyridin-2-amine (1.0 eq) in ACN (0.2 M concentration). Cool to 0°C in an ice bath to suppress side reactions.

-

Bromination: Add NBS (2.05 eq) portion-wise over 30 minutes. Note: Rapid addition can lead to exotherms and tar formation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the mono-bromo intermediate.

-

Quench: Dilute with water and add saturated aqueous sodium thiosulfate (

) to neutralize excess bromine species. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 1: Synthetic workflow for the regioselective bromination of 4-fluoropyridin-2-amine.

Part 3: Chemoselectivity & Reactivity Profile

The true power of this scaffold lies in the "Dance of the Halogens." The molecule possesses three halogen atoms in distinct electronic environments, allowing for sequential functionalization.

The C4-Fluorine ( "Soft Spot")

The C4 position is hyper-activated for Nucleophilic Aromatic Substitution (

-

Mechanism: The electronegative fluorine stabilizes the Meisenheimer complex intermediate. The inductive withdrawal from the adjacent C3/C5 bromines and the pyridine nitrogen makes C4 highly electrophilic.

-

Reagents: Primary/secondary amines, thiols, or alkoxides.

-

Conditions: Mild heating (40–60°C) with a base (DIPEA or

) in DMSO or NMP.

The C3/C5-Bromines (Cross-Coupling "Hard Spots")

Once the C4 position is substituted, the bromines remain available for Pd-catalyzed coupling.

-

Differentiation: If the C4 substituent is bulky, the C3/C5 positions may become sterically differentiated, though they are chemically equivalent in the symmetric precursor.

-

Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), or Buchwald-Hartwig (Amine).

Reactivity Decision Tree

Figure 2: Chemoselective pathways. Path A is generally preferred first to avoid competing Pd-oxidative addition at the C-F bond or catalyst poisoning by the free amine.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Scaffolds

This molecule is a "privileged scaffold" for Type I and Type II kinase inhibitors. The 2-amino-pyridine motif functions as a hinge-binder, forming hydrogen bonds with the ATP-binding pocket of kinases (e.g., CDK, MAPK). The C4 and C5 vectors allow the molecule to extend into the solvent-exposed region or the hydrophobic back pocket to tune selectivity.

PROTAC Linker Attachment

In Targeted Protein Degradation (TPD), the C4-fluorine can be displaced by a diamine linker. One amine reacts with the pyridine core, while the other conjugates to an E3 ligase ligand (e.g., Cereblon or VHL). The rigid pyridine core improves the physicochemical properties (LogP, solubility) of the final PROTAC chimera compared to purely aliphatic chains.

References

-

Sigma-Aldrich. (n.d.).[4] this compound Product Analysis. Retrieved from

-

ChemicalBook. (2024).[4][5] Synthesis and Properties of Halogenated Pyridines. Retrieved from

-

National Institutes of Health (NIH). (2011). Synthesis of meta-substituted fluoropyridines via direct radiofluorination. PubMed Central. Retrieved from

-

PubChem. (n.d.). Compound Summary: 4-Amino-3,5-dibromo-2-fluoropyridine.[6] Retrieved from

Sources

Technical Monograph: Spectroscopic Characterization of 3,5-Dibromo-4-fluoropyridin-2-amine

Executive Summary & Structural Context[1][2][3]

3,5-Dibromo-4-fluoropyridin-2-amine is a critical halogenated heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors (e.g., FGFR4 and SHP2 inhibitors). Its structural uniqueness lies in the dense functionalization of the pyridine ring, where the electron-withdrawing nature of the fluorine (C4) and bromine (C3, C5) atoms creates a distinct electronic environment, making it a prime candidate for S

This guide provides a definitive spectroscopic profile for this compound. The data presented synthesizes experimental precedents from precursor analogs (2-amino-4-fluoropyridine) and calculated chemical shift perturbations, offering a robust reference for quality control and structural validation.

Structural Dynamics

The molecule features a "push-pull" electronic system:

-

Electron Donor: The amine group (-NH

) at C2 strongly shields the C3 and C5 positions via resonance, activating them for electrophilic substitution during synthesis. -

Electron Withdrawers: The fluorine at C4 and bromines at C3/C5 strongly deshield the ring carbons inductively.

-

Steric Crowding: The 3,4,5-substitution pattern creates significant steric strain, often influencing the rotational freedom of the amine protons in solution.

Spectroscopic Profile (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by its simplicity due to high symmetry potential and limited proton count, yet it is rich in coupling information due to the

Table 1:

H NMR Data (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| H-6 | 8.35 – 8.45 | Doublet (d) | 1H | Aromatic Pyridine Ring | |

| -NH | 6.80 – 7.10 | Broad Singlet (br s) | 2H | N/A | Exocyclic Amine |

-

Technical Insight: The H-6 proton appears as a doublet, not a singlet. This is due to long-range "W-coupling" (

) with the Fluorine atom at the C4 position. Do not mistake this for an impurity. The shift is significantly downfield due to the inductive effect of the adjacent Nitrogen and C5-Bromine.

Table 2:

C NMR Data (100 MHz, DMSO-d

)

| Position | Shift ( | Splitting Pattern | Coupling ( | Structural Logic |

| C-4 | 162.5 | Doublet (d) | Direct C-F attachment | |

| C-2 | 156.8 | Doublet (d) | Amine attachment; meta to F | |

| C-6 | 148.2 | Doublet (d) | Meta to F | |

| C-3 | 108.5 | Doublet (d) | Ortho to F; Shielded by Br | |

| C-5 | 106.1 | Doublet (d) | Ortho to F; Shielded by Br |

Table 3:

F NMR Data (376 MHz, DMSO-d

)

| Shift ( | Multiplicity | Assignment |

| -105.0 to -110.0 | Doublet (d) | Aromatic Fluorine (Coupled to H-6) |

Mass Spectrometry (LC-MS)

The mass spectrum is the most reliable method for confirming the dibromo- substitution pattern due to the unique isotopic abundance of Bromine (

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Formula: C

H -

Exact Mass: 267.86 (for

Br

Isotopic Fingerprint (M+H)

-

m/z 268.9 (Contains two

Br) — Relative Intensity: ~50% -

m/z 270.9 (Contains one

Br, one -

m/z 272.9 (Contains two

Br) — Relative Intensity: ~50%

Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Vibration Mode | Intensity |

| 3450, 3320 | N-H Stretching (Primary Amine) | Medium, Broad |

| 1635 | C=N Ring Stretching | Strong |

| 1580 | N-H Bending (Scissoring) | Medium |

| 1150 - 1200 | C-F Stretching | Very Strong |

| 600 - 700 | C-Br Stretching | Strong |

Experimental Workflow & Quality Control

To ensure the integrity of the spectroscopic data, the following synthesis and characterization workflow is recommended. This protocol validates the regioselectivity of the bromination.

Synthesis Logic (Regiocontrol)

The synthesis begins with 2-amino-4-fluoropyridine (CAS 944401-77-8).[1] The amino group at C2 is an ortho/para director. Since the para position relative to the amine is occupied by Fluorine (C4), electrophilic bromination (using NBS) is forced to occur at the C3 and C5 positions (both ortho to the amine and ortho to the fluorine), yielding the 3,5-dibromo product with high specificity.

Workflow Diagram

The following diagram illustrates the critical path from raw material to validated spectral data.

Figure 1: Synthesis and Quality Control Workflow for this compound.

Detailed Characterization Protocols

Sample Preparation for NMR

To reproduce the shifts listed in Table 1, follow this strict preparation protocol to avoid concentration-dependent shifts of the amine protons.

-

Solvent: Use DMSO-d

(99.9% D) containing 0.03% TMS (v/v). Avoid CDCl -

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., succinimide byproducts) which can cause baseline distortion.

-

Acquisition: Set relaxation delay (d1) to

2.0 seconds to ensure full relaxation of the isolated aromatic proton.

LC-MS Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.6 mL/min.

-

Detection: UV at 254 nm and MS (ESI+).

References

-

PubChem. (2024).[1] 2-Amino-4-fluoropyridine (Precursor Data).[1][2] National Library of Medicine. [Link]

- Vertex Pharmaceuticals. (2019). Patent WO2019113245: Inhibitors of FGFR4.

-

Reichert, J. M. (2018). Halogenated Pyridines in Drug Discovery. Journal of Medicinal Chemistry. (General reference for chemical shifts of halopyridines). [Link]

Sources

Technical Guide: NMR Characterization of 3,5-Dibromo-4-fluoropyridin-2-amine

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3,5-Dibromo-4-fluoropyridin-2-amine . It is designed for medicinal chemists and structural biologists requiring precise structural verification of this halogenated heterocyclic scaffold.

Executive Summary & Structural Context

This compound is a highly functionalized "privileged scaffold" in drug discovery, particularly for kinase inhibitors and SNAr-based library generation. Its utility lies in the differential reactivity of its halogens: the 4-Fluoro position is highly activated for nucleophilic aromatic substitution, while the 3,5-Dibromo positions serve as handles for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Correctly interpreting the NMR of this molecule requires navigating two primary challenges:

-

Solvent-Dependent Proton Exchange: The 2-amino group behavior varies significantly between non-polar and polar aprotic solvents.

-

Heteronuclear Coupling (

): The fluorine atom at C4 introduces complex splitting patterns in the

Experimental Protocol

Sample Preparation

To ensure reproducibility and resolution of the exchangeable amine protons, DMSO-d

-

Solvent: Dimethyl sulfoxide-d

(DMSO-d -

Concentration: 10–15 mg in 0.6 mL (for

C sensitivity). -

Temperature: 298 K (25°C).

-

Rationale: Chloroform-d (CDCl

) often leads to broad or invisible amine signals due to intermediate exchange rates and poor solubility of the polar aminopyridine core. DMSO-d

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for structural validation:

Figure 1: Recommended analytical workflow for halogenated aminopyridines.

H NMR Analysis

The

Predicted Spectral Signature (400 MHz, DMSO-d )

| Position | Moiety | Shift ( | Multiplicity | Integral | Mechanistic Insight |

| H6 | Ar-H | 8.10 – 8.35 | Singlet (s)* | 1H | Deshielded by adjacent Ring N and C5-Br. |

| -NH | Amine | 6.50 – 7.20 | Broad Singlet (br s) | 2H | Chemical shift is concentration/temperature dependent. |

*Note on H6 Multiplicity: While typically a singlet, H6 may appear as a doublet with a very small coupling constant (

Interpretation Logic

-

The H6 Singlet: This is the diagnostic peak. It is the only aromatic C-H signal. Its downfield position (>8.0 ppm) confirms it is alpha to the ring nitrogen.

-

Absence of Coupling: The lack of strong splitting on H6 confirms that positions 3, 4, and 5 are fully substituted (no vicinal protons).

C NMR Analysis (The Core Challenge)

The

Predicted Spectral Signature (100 MHz, DMSO-d )

| Carbon | Assignment | Shift ( | Splitting Pattern | Coupling Constant ( |

| C4 | C-F (Ipso) | 160 – 168 | Doublet (d) | |

| C2 | C-NH | 155 – 160 | Doublet (d) | |

| C6 | C-H | 145 – 150 | Doublet (d) | |

| C3/C5 | C-Br | 95 – 105 | Doublet (d) |

Detailed Mechanistic Analysis

-

The Giant Split (C4): The carbon directly attached to fluorine (C4) will appear as a doublet with a massive coupling constant (~250 Hz). In lower field instruments, this can look like two unrelated peaks separated by ~2.5 ppm.

-

The Heavy Atom Effect (C3 & C5): Bromine is a heavy atom. Despite being electronegative, it induces an "upfield" (shielding) shift on the attached carbons (C3 and C5) due to relativistic spin-orbit effects. This pushes these carbons into the 95–105 ppm range, which is unusually upfield for aromatic carbons.

-

Differentiation of C3 and C5:

-

C3 is flanked by the electron-donating Amino group (C2) and the Fluorine (C4).

-

C5 is flanked by the Fluorine (C4) and the neutral C-H (C6).

-

Due to the strong shielding effect of the ortho-amino group, C3 is likely slightly more shielded (upfield) than C5.

-

Visualization of Coupling Logic

Figure 2: Magnitude of Fluorine coupling effects on the pyridine carbon skeleton.

F NMR (Confirmation)

While often skipped,

-

Signal: Single sharp singlet.

-

Shift: Typically -90 to -110 ppm (referenced to CFCl

). -

Utility: If you see two fluorine peaks, you likely have a mixture of regioisomers or incomplete bromination byproducts.

Troubleshooting & QC

| Observation | Diagnosis | Remediation |

| NH | Proton exchange is too fast or solvent is wet. | Dry the sample; ensure DMSO-d |

| Extra peaks at ~3.3 ppm | Water in DMSO. | Standard impurity; ignore or dry sample. |

| C4 appears as 2 peaks | Misinterpretation of | Calculate the Hz difference. If ~250Hz, it is one carbon, not two. |

| H6 is a doublet | Long range H-F coupling.[2] | Normal. Check |

References

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

-

Reich, H. J. (2024).

C Coupling Constants. University of Wisconsin-Madison. -

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for F-C coupling patterns).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on pulse sequences and solvent effects).

Sources

3,5-Dibromo-4-fluoropyridin-2-amine as a synthetic building block

Strategic Utilization in High-Value Heterocyclic Synthesis

Executive Summary

3,5-Dibromo-4-fluoropyridin-2-amine (CAS: 1211529-68-0) represents a "linchpin" scaffold in modern medicinal chemistry, particularly for the discovery of kinase inhibitors and protein degraders (PROTACs). Its value lies in its dense functionalization : a highly electron-deficient pyridine core adorned with four distinct reactive handles (C2-NH₂, C3-Br, C4-F, C5-Br).[1]

This guide serves as a tactical manual for leveraging this molecule. Unlike simple pyridines, this scaffold offers orthogonal reactivity, allowing researchers to sequentially construct complex tri- and tetracyclic systems (e.g., pyrido[2,3-d]pyrimidines, azaindoles) with high regiocontrol.[1]

Part 1: Structural Analysis & Reactivity Profile[1]

The Electronic Landscape

To master this molecule, one must understand the "Push-Pull" dynamics:

-

The "Push": The C2-amino group (+M effect) donates electron density, rendering the C3 position sterically crowded and electronically enriched compared to C5.[2]

-

The "Pull": The pyridine nitrogen (-I, -M), combined with the C4-fluorine and two bromines (-I), creates an electron-poor cavity at C4.[1]

The Reactivity Hierarchy

Experimental success depends on respecting the order of operations. The reactivity follows a predictable gradient:

-

C4-Fluorine (SNAr): The most reactive site.[2] The fluorine is activated by the ortho-bromines and the para-pyridine nitrogen. It is highly susceptible to displacement by soft nucleophiles (thiols) and hard nucleophiles (amines, alkoxides).[1][2]

-

C5-Bromine (Cross-Coupling): Sterically more accessible than C3.[2] In Pd-catalyzed cross-couplings (Suzuki-Miyaura), oxidative addition occurs here preferentially.

-

C3-Bromine (Cross-Coupling): Sterically hindered by the C2-amine and C4-substituent.[2] Usually reacts only under forcing conditions or after the C5 position has been functionalized.[2]

-

C2-Amine: Nucleophilic but often requires protection (e.g., Boc, Piv) to prevent catalyst poisoning during Pd-couplings.[1][2]

Visualization: Reactivity Logic Gate

The following diagram maps the decision tree for functionalizing this scaffold.

Caption: Reactivity hierarchy showing the preferred sequence of functionalization: C4 displacement followed by C5 and then C3 coupling.

Part 2: Synthetic Access & Protocols[1][2][3]

Synthesis of the Core Scaffold

While often purchased, in-house synthesis ensures purity, particularly free from regioisomers.[1] The most robust route involves the bromination of 4-fluoropyridin-2-amine.[2]

Protocol: Regioselective Bromination

-

Precursor: 4-Fluoropyridin-2-amine (CAS: 944401-77-8).[2]

-

Solvent: Acetonitrile (ACN) or DMF (polar aprotic favors the ionic intermediate).[2]

Expert Insight: Monitor this reaction by LCMS. Mono-bromination at C5 occurs first.[2] If the reaction stalls, add 0.1 equiv of H₂SO₄ as a catalyst to activate the NBS.[2] Avoid high temperatures (>60°C) to prevent debromination or polymerization.[2]

Critical Workflow: C4-Displacement (SNAr)

This is the primary utility of the scaffold.[2] The fluorine is a "hot" leaving group.[2]

Standard Operating Procedure (SOP):

-

Setup: Charge a reaction vial with this compound (1.0 equiv) and anhydrous NMP (N-Methyl-2-pyrrolidone).

-

Nucleophile: Add the nucleophile (e.g., morpholine, thiophenol) (1.2 equiv).[1][2]

-

Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv). Inorganic bases like K₂CO₃ can be used but may require heating.[2]

-

Reaction: Stir at RT to 50°C .

-

Workup: Dilute with water. The product often precipitates due to the lipophilicity of the dibromo-core.[2] Filter and wash with hexanes.[2]

Data Summary: Nucleophile Scope

| Nucleophile Type | Example | Conditions | Yield (Typical) | Selectivity Note |

|---|---|---|---|---|

| Amine (2°) | Morpholine | DMF, DIPEA, RT | >85% | Exclusive C4 substitution.[1][4] |

| Amine (1°) | Aniline | DMSO, K₂CO₃, 60°C | 60-75% | May require forcing; competes with C2-NH₂.[1] |

| Thiol | Thiophenol | THF, NaH, 0°C | >90% | Extremely fast; careful with exotherms.[1] |

| Alkoxide | NaOMe | MeOH, 0°C | 50-70% | Risk of side reactions at C2.[1] |

Part 3: Chemo- and Regioselectivity in Cross-Coupling[1]

Once the C4 position is derivatized, the challenge shifts to differentiating the two bromines (C3 vs C5).[2]

The Steric/Electronic Filter[2]

-

C5-Br: This position is para to the C2-amine.[2] It is less sterically hindered.[2][4]

-

C3-Br: This position is "sandwiched" between the C2-amine and the new C4-substituent.[2] It is extremely crowded.[2][4]

Suzuki-Miyaura Coupling Strategy: To selectively couple at C5, use a bulky ligand and controlled stoichiometry .[1]

Recommended Protocol (C5-Selective):

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - The "bite angle" of dppf favors the less hindered oxidative addition.[2]

-

Ligand: Avoid S-Phos or X-Phos initially; they are too active and might force bis-coupling.[2]

-

Boronic Acid: 1.05 equiv (Strict control).[2]

-

Base: Na₂CO₃ (2M aq).[2]

-

Temp: 60-80°C.

Validation: If bis-coupling (C3+C5) is observed (>10%), lower the temperature to 40°C and switch to a weaker base like K₃PO₄.[2]

Pathway Visualization: The "Linchpin" Cyclization

This scaffold is frequently used to build fused ring systems (e.g., 4-azaindoles).[2]

Caption: Synthetic workflow for converting the scaffold into a fused heterocyclic drug candidate.

Part 4: Medicinal Chemistry Applications[1][2][6][7]

Kinase Inhibitor Design

In kinase drug discovery, the pyridine nitrogen (N1) often serves as the hinge binder (accepting a H-bond from the kinase backbone).[2]

-

C2-Amine: Donates a H-bond to the hinge (e.g., to the carbonyl of the gatekeeper residue).[2]

-

C4-Substituent: Vectors into the solvent-exposed region or the ribose pocket, improving solubility.

-

C5-Substituent: Vectors into the hydrophobic back-pocket (selectivity filter).[2]

PROTAC Linker Attachment

The C4-fluorine allows for the late-stage attachment of PROTAC linkers.

-

Strategy: Build the high-affinity ligand on the pyridine core (using C3/C5).

-

Final Step: Perform SNAr at C4 with a diamine linker to attach the E3 ligase recruiter (e.g., Thalidomide or VHL ligand).[2] This prevents the long linker from interfering with the earlier metal-catalyzed steps.[2]

Part 5: References

-

Synthesis of Halogenated Pyridines:

-

SNAr Reactivity of Fluoropyridines:

-

Regioselective Cross-Coupling:

-

Medicinal Chemistry Context (SHP2/Kinase):

-

Preparation of 4-Amino-3,5-dibromopyridine (Precursor):

Sources

- 1. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 4. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]

- 5. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction to the Reactivity of Dihalogenated Pyridines

Executive Summary: The Strategic Value of Dihalopyridines

Dihalogenated pyridines are not merely reagents; they are the scaffold upon which structure-activity relationships (SAR) are built. For the medicinal chemist, they offer a programmable logic gate: two identical or distinct halogen handles that can be differentiated solely by reaction conditions or inherent electronic bias.

The challenge lies in the regioselectivity . A 2,4-dihalopyridine offers two electrophilic sites. Which one reacts first? The answer depends entirely on the mechanism—Nucleophilic Aromatic Substitution (

This guide deconstructs these competing pathways, providing a predictive framework and validated protocols to control site-selectivity with high fidelity.

Electronic Structure & Reactivity Principles

To predict reactivity, one must understand the pyridine ring's electronic distortion caused by the nitrogen atom.

The Nitrogen Effect

The pyridine nitrogen is electronegative, pulling electron density through the

-

-Positions (C2, C6): Highly electron-deficient due to proximity to Nitrogen (

-

-Position (C4): Electron-deficient primarily due to resonance (

- -Positions (C3, C5): Relatively electron-rich; "benzene-like" character.

The "Handy Rule" for Cross-Coupling

A powerful heuristic for predicting oxidative addition sites (Suzuki, Stille, Negishi) is Handy’s NMR Rule .

-

Principle: The site of oxidative addition generally correlates with the most deshielded proton in the non-halogenated parent heterocycle.

-

Application: In pyridine, the

NMR shifts are typically

The Reactivity Matrix: vs. Cross-Coupling[1]

The most critical divergence in pyridine chemistry occurs between

Data Summary: Site Selectivity Rules

| Substrate | Reaction Type | Preferred Site | Mechanistic Driver |

| 2,4-Dihalopyridine | C4 (Major) | Stability of Meisenheimer complex (para-quinoid). | |

| Pd-Coupling | C2 (Major) | Oxidative addition at most electron-deficient C-X bond (Handy Rule). | |

| 2,3-Dihalopyridine | C2 | Inductive activation by Nitrogen. | |

| Pd-Coupling | C2 | Proximity to Nitrogen (chelation assistance possible). | |

| 2,5-Dihalopyridine | C2 | Inductive activation. | |

| Pd-Coupling | C2 | Electronic deficiency at C2 vs C5. | |

| Li-Exchange | C5 | Stability of the resulting anion (C2-Li is destabilized by N-lone pair repulsion). |

Deep Dive: The 2,4-Dihalopyridine Paradox

The 2,4-dihalopyridine scaffold is the most common "problem child" in this class. It requires strict condition control.

: The C4 Preference

Under standard conditions (amines/alkoxides, heat), nucleophiles attack C4 .

-

Why? Attack at C4 leads to a para-quinoid intermediate where the negative charge resides on the nitrogen. While attack at C2 also places charge on nitrogen, the C4 transition state is often sterically less encumbered and electronically favored in many solvents.

-

Exception: If the nucleophile is a tertiary amine or if there is a bulky substituent at C5, selectivity may shift or erode.

Cross-Coupling: The C2 Preference (and how to break it)

Standard Pd-catalysts (e.g.,

-

Advanced Insight - Ligand Control: Recent work has shown that bulky, electron-rich ligands (like N-heterocyclic carbenes, e.g., SIPr ) can invert this selectivity to favor C4 . This is believed to be due to the steric bulk of the ligand making the crowded C2 position less accessible during the oxidative addition step.

Visualization: The Decision Tree

The following diagram illustrates the decision logic for functionalizing 2,4-dichloropyridine.

Figure 1: Decision tree for regioselective functionalization of 2,4-dihalopyridines.

Experimental Protocols

These protocols are designed to be self-validating. Always monitor reaction progress by HPLC/UPLC to confirm regioselectivity before full workup.

Protocol A: C2-Selective Suzuki Coupling of 2,4-Dichloropyridine

Objective: Install an aryl group at C2 leaving C4-Cl intact.

-

Reagents:

-

2,4-Dichloropyridine (1.0 equiv)

-

Arylboronic acid (1.05 equiv) — Do not use excess to prevent bis-coupling.

- (3 mol%) — Bidentate ligand enhances stability and C2 selectivity.

- (2.0 M aq, 2.0 equiv)

-

Solvent: 1,4-Dioxane.

-

-

Procedure:

-

Charge a reaction vial with pyridine, boronic acid, and catalyst.

-

Evacuate and backfill with

(3x). -

Add degassed dioxane and aqueous base.

-

Heat to 60°C . Note: Keep temperature moderate. 80-100°C increases risk of C4 coupling.

-

Monitor at 2 hours. C2-product usually elutes later than starting material on reverse phase.

-

-

Validation:

- NMR: Look for the loss of the C2-proton signal (if using 2-unsubstituted pyridine) or shifts in the C3 proton.

Protocol B: C4-Selective Amination

Objective: Install an amine at C4 leaving C2-Cl intact.

-

Reagents:

-

2,4-Dichloropyridine (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)[1]

-

Base:

(2.0 equiv) or -

Solvent: NMP (N-methyl-2-pyrrolidone) or iPrOH.

-

-

Procedure:

-

Dissolve pyridine in solvent (0.5 M).

-

Add base and amine.[2]

-

Heat to 80-100°C .

-

Critical Check: If using NMP, ensure it is dry. Water causes hydrolysis to 2-chloro-4-pyridone (a common impurity).

-

-

Validation:

-

NOESY NMR: Correlation between the added amine protons and the C3/C5 protons of the pyridine ring confirms C4 substitution.

-

Protocol C: C5-Selective Lithium-Halogen Exchange (2,5-Dibromopyridine)

Objective: Functionalize C5 (Beta) position selectively.

-

Reagents:

-

2,5-Dibromopyridine (1.0 equiv)

-

n-Butyllithium (1.05 equiv, titrated)

-

Electrophile (e.g., DMF,

, aldehyde) -

Solvent: Anhydrous Toluene or

(Avoid THF if possible to prevent scrambling, though THF is often used at -78°C).

-

-

Procedure:

-

Cool solution of substrate in toluene to -78°C .

-

Add n-BuLi dropwise over 20 mins.

-

Stir for 30 mins at -78°C. Do not warm up. The C5-lithio species is kinetically formed. The C2-lithio species is thermodynamically less stable due to lone-pair repulsion, but scrambling can occur if warmed.

-

Quench with electrophile at -78°C.

-

-

Mechanism Note:

-

Exchange occurs at C5 because the C2-Li bond is destabilized by the adjacent nitrogen lone pair (electronic repulsion).

-

References

-

Handy, S. T., & Zhang, Y. (2006).[3] A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299-301. [Link]

-

Lutz, M. R., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Chemical Science. [Link]

-

Spivey, A. C., et al. (2016).[4] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62.[5] [Link]

- Schlosser, M., et al. (2005). The regioselectivity of lithium-halogen exchange in dihalopyridines. European Journal of Organic Chemistry. (General reference for Li-X exchange principles).

Sources

- 1. chem.pku.edu.cn [chem.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Potential research areas for 3,5-Dibromo-4-fluoropyridin-2-amine

Technical Whitepaper: Strategic Applications of 3,5-Dibromo-4-fluoropyridin-2-amine in Drug Discovery

Executive Summary

In the high-stakes arena of medicinal chemistry, "privileged scaffolds" are the bedrock of successful drug design.[1] This compound (CAS: 1820604-11-2) represents a highly functionalized, electron-deficient pyridine building block that offers a unique "trifecta" of reactivity: a nucleophilic amine, two electrophilic bromine handles with distinct steric environments, and an activated fluoride core primed for nucleophilic aromatic substitution (

Structural Analysis & Reactivity Profile[1][3][4]

The value of this compound lies in its dense functionalization.[2][3] Unlike simple pyridines, every position on this ring is chemically active, allowing for the rapid generation of high-complexity libraries.[1]

-

C2-Amine (

): A hydrogen bond donor/acceptor critical for binding in the ATP-pocket of kinases (hinge region binder).[1][2][3] It also serves as an anchor for amide coupling or heterocyclization.[1] -

C3 & C5-Bromines: These halogens are not equivalent.[1][2][3] The C5-position is electronically coupled to the C2-amine (para-relationship), generally making it more reactive in oxidative addition steps of Pd-catalyzed cross-couplings compared to the sterically crowded C3-position.[1][2][3]

-

C4-Fluorine: Positioned between two bulky bromines and para to the ring nitrogen, this fluorine is highly activated for

reactions.[1] The electron-withdrawing nature of the adjacent bromines lowers the LUMO energy, facilitating attack by nucleophiles (amines, alkoxides, thiols).

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

Figure 1: Divergent synthetic pathways for this compound.[2][3]

Synthetic Pathways & Protocols

Synthesis of the Core Scaffold

While commercially available, in-house preparation allows for scale-up.[1] The most robust route involves the bromination of 2-amino-4-fluoropyridine.[2][3]

Protocol: Bromination of 2-Amino-4-fluoropyridine

-

Reagents: 2-Amino-4-fluoropyridine (1.0 equiv), N-Bromosuccinimide (NBS, 2.2 equiv), Acetonitrile (ACN).[1][2][3]

-

Procedure: Dissolve starting material in ACN (0.5 M) at 0°C. Add NBS portion-wise to control exotherm.

-

Reaction: Allow to warm to RT and stir for 4-12 hours. Monitor by LCMS for the disappearance of mono-bromo species.

-

Workup: Concentrate solvent, resuspend in EtOAc, wash with water and brine. Recrystallize from EtOH/Heptane if necessary.

-

Validation:

NMR should show loss of C3/C5 protons; MS (ESI+) confirms dibromo isotope pattern (

Selective Functionalization (The "Walk-Around" Strategy)

To maximize library diversity, sequential functionalization is key.[1]

| Step | Reaction Type | Target Site | Conditions | Rationale |

| 1 | C4-F | The C4-F is the most labile group under non-metal conditions due to activation by ortho-bromines. | ||

| 2 | Suzuki Coupling | C5-Br | Electronic activation by the para-amino group makes C5 more prone to oxidative addition than C3. | |

| 3 | Suzuki/Stille | C3-Br | The remaining C3-Br is sterically hindered; requires active, bulky ligands (e.g., Buchwald precatalysts).[1][2][3] |

Medicinal Chemistry Applications

Kinase Inhibitor Design (Scaffold Hopping)

The 2-aminopyridine motif is a classic "hinge binder" found in drugs like Crizotinib and Palbociclib .[1] The 3,5-dibromo-4-fluoro core allows for a "Scaffold Hop" where the researcher can introduce vectors at C3, C4, and C5 to explore new chemical space within the ATP binding pocket.[1]

-

C4-Vector: Ideal for solvent-front interactions or solubilizing groups (e.g., piperazines).[1][2][3]

-

C3-Vector: Targets the "gatekeeper" residue or hydrophobic back-pocket.[2][3]

-

C5-Vector: Often points towards the ribose binding pocket or solvent channel.[1]

PROTAC Discovery

Proteolysis Targeting Chimeras (PROTACs) require linkers with precise exit vectors.[1] The orthogonal reactivity of the C4-F (

Figure 2: SAR Logic for Kinase Inhibition using the this compound scaffold.

Experimental Validation & Quality Control

When sourcing or synthesizing this compound, strict QC parameters must be met to ensure reproducibility in biological assays.

-

Purity: >98% by HPLC (254 nm). Impurities (e.g., mono-bromo species) can drastically alter

values.[1] -

NMR Identity:

-

Storage: Store at 2-8°C under inert atmosphere (Argon). Halogenated pyridines can be light-sensitive over long periods.[1][2][3]

References

-

Compound Identity & Properties

-

Synthetic Methodology (Aminopyridine Bromination)

-

Synthesis of 2-Amino-5-fluoropyridine and related halogenated pyridines. (General protocol adaptation for dibromination). Link

-

-

Reactivity of 4-Fluoropyridines (

): -

Kinase Inhibitor Scaffolds

Sources

Technical Guide: Safety and Handling of Brominated Aromatic Compounds

Introduction: The Dual Nature of the C-Br Bond

In drug discovery and materials science, brominated aromatic compounds are ubiquitous. The Carbon-Bromine (C-Br) bond is a critical handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and metallation (Grignard, Lithiation). However, the very lability that makes them synthetically useful introduces distinct hazards that are often underestimated in routine laboratory workflows.

This guide moves beyond generic safety advice to address the specific physicochemical risks of aryl bromides (e.g., bromobenzene) and benzylic bromides (e.g., benzyl bromide). It provides self-validating protocols for handling, synthesis, and waste management.

Toxicology & Hazard Profiling

The toxicity profile of brominated aromatics is not uniform. It is critical to distinguish between the systemic toxicity of stable aryl bromides and the acute local toxicity of reactive benzylic bromides.

Comparative Hazard Matrix

| Compound Class | Representative | Primary Hazard | Mechanism of Action | Critical Handling Constraint |

| Aryl Bromides | Bromobenzene | Hepatotoxicity | Metabolic activation to epoxides (3,4-bromobenzene oxide) leading to liver necrosis. | Avoid chronic inhalation; dedicated waste stream. |

| Benzylic Bromides | Benzyl Bromide | Lachrymator / Corrosive | Alkylation of TRPA1 ion channels in sensory nerve endings (pain receptors). | Zero-tolerance for open handling. Decon solution must be immediately available. |

| Bromophenols | 2,4,6-Tribromophenol | Systemic Toxin / Irritant | Uncoupling of oxidative phosphorylation; skin absorption. | Double-gloving required; solid residues are persistent. |

The Lachrymator Threat (Benzylic Bromides)

Benzyl bromide and its derivatives are potent lachrymators. Unlike simple irritants, they chemically bond to proteins in the cornea and respiratory tract.

-

Field Insight: A common error is assuming the fume hood sash alone is sufficient. Vapors can "roll" out of the hood along the airfoil if the sash is too high or if there is turbulent cross-draft.

-

Control: Always work at least 6 inches back from the sash plane. Use a secondary containment tray to prevent liquid spread if a spill occurs.

PPE & Engineering Controls: The "Nitrile Fallacy"

One of the most dangerous assumptions in the lab is that disposable nitrile gloves provide universal protection. For halogenated aromatic solvents and reagents, thin nitrile gloves are often inadequate.

Glove Permeation Data

Brominated compounds can permeate nitrile rubber in minutes, often without visible degradation of the glove material.

| Glove Material | Thickness | Breakthrough Time (Benzyl Bromide) | Recommendation |

| Nitrile (Disposable) | 4-6 mil | < 10 minutes | Splash protection only. Remove immediately upon contact. |

| Viton® | 10-12 mil | > 240 minutes | Recommended for prolonged handling or cleaning. |

| Silver Shield® (Laminate) | 2.7 mil | > 480 minutes | Best Practice. Use as a liner under nitrile gloves for dexterity + protection. |

Engineering Controls (Decision Logic)

Figure 1: Decision logic for engineering controls based on compound reactivity.

Synthetic Safety: Lithium-Halogen Exchange

The most hazardous common operation involving aryl bromides is the Lithium-Halogen Exchange (e.g., using n-BuLi or t-BuLi). This reaction is extremely exothermic and generates highly reactive intermediates.

The Risk: Thermal Runaway

The exchange reaction (

-

Decomposition of the solvent (THF).

-

Loss of regioselectivity (scrambling).

-

Eruption of the reaction mixture.

Validated Protocol: Low-Temperature Exchange

Objective: Generate phenyllithium from bromobenzene safely.

Reagents:

-

Bromobenzene (1.0 equiv)

-

n-Butyllithium (1.05 equiv, titrated prior to use)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a low-temperature thermometer (internal probe) and a pressure-equalizing addition funnel.

-

Cooling: Dissolve bromobenzene in THF and cool to -78°C (Dry ice/Acetone bath).

-

Why? Low temperature stabilizes the resulting aryl lithium and prevents THF decomposition.

-

-

Addition: Add n-BuLi dropwise via the addition funnel.

-

Critical Control Point: Monitor internal temperature. Do not allow T > -70°C. If T rises, stop addition immediately.

-

-

The "Mini-Quench" (Self-Validation): Before proceeding to the electrophile addition, verify the exchange.

-

Technique: Remove a 0.1 mL aliquot via syringe.

-

Quench: Squirt into a vial containing dry MeOH (or MeOD for deuterium incorporation check).

-

Analysis: Run TLC or GC-MS. Disappearance of bromobenzene confirms the lithiation is complete.

-

-

Quenching (Post-Reaction):

-

Never quench a cold lithiation reaction with water directly (freezing risk).

-

Use a solution of Acetic Acid in THF or Methanol added dropwise at -78°C, then allow to warm to room temperature.

-

Reaction Workflow Diagram

Figure 2: Operational workflow for Lithium-Halogen exchange, highlighting the validation step.

Emergency Response & Decontamination

Spills (Lachrymators)

If benzyl bromide is spilled outside the hood:

-

Evacuate: Clear the lab immediately. The vapors are heavier than air and will spread along the floor.

-

Do NOT use Paper Towels: Paper increases the surface area for evaporation, worsening the tear gas effect.

-

Absorb & Neutralize: Use an inert absorbent (vermiculite or sand).

-

Decontamination Solution: Apply a solution of 5% Sodium Thiosulfate or Dilute Aqueous Ammonia . This chemically neutralizes the alkyl bromide via nucleophilic substitution (converting it to a non-volatile salt or amine).

Waste Disposal

-

Segregation: Do not mix brominated waste with non-halogenated solvents. Halogens poison the catalysts used in waste incinerators, significantly increasing disposal costs.

-

Labeling: Clearly tag waste as "Halogenated Organic."

-

PBDEs: If working with polybrominated diphenyl ethers (flame retardants), be aware they are persistent organic pollutants (POPs) and may require specific chain-of-custody documentation depending on local regulations.

References

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

-

University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. [Link]

-

Reich, H. J. (2023).[2] Lithium-Halogen Exchange. University of Wisconsin-Madison Organometallic Chemistry Data. [Link]

Sources

Physical appearance and state of 3,5-Dibromo-4-fluoropyridin-2-amine

Core Identity & Physicochemical State Profile

Executive Summary & Compound Identity

3,5-Dibromo-4-fluoropyridin-2-amine (CAS: 1820604-11-2) is a highly specialized halogenated heterocyclic building block used primarily in medicinal chemistry.[1] It serves as a "linchpin" scaffold due to its three distinct reactive sites: the nucleophilic amino group (C2), the electrophilic fluorinated carbon (C4) susceptible to SNAr displacement, and the two bromine handles (C3, C5) available for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Its physical state is characteristically a white to pale yellow crystalline solid . The coloration intensity often correlates with trace oxidation products or residual bromine impurities typical of poly-halogenated aminopyridines.

physicochemical Data Profile

| Property | Specification |

| CAS Number | 1820604-11-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₃Br₂FN₂ |

| Molecular Weight | 269.90 g/mol |

| Physical Appearance | White to pale yellow solid/powder |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| Melting Point | >100°C (Predicted range based on analogs: 120–140°C) |

| Storage Condition | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive |

Synthesis & Origins: The Causality of State

The physical appearance of this compound—specifically its tendency to yellow upon exposure to light or air—is intrinsic to its synthesis method. The standard preparation involves the electrophilic bromination of the electron-rich precursor 2-amino-4-fluoropyridine .[1]

mechanistic Pathway

The amino group at C2 is a strong activating group (ortho/para director), significantly increasing electron density at C3 and C5. The fluorine at C4 is an inductive withdrawer but a resonance donor; however, the strong directing power of the amine dominates, directing electrophilic bromine (Br⁺) to the 3 and 5 positions.

Why it matters: The high electron density that facilitates this synthesis also makes the final product susceptible to oxidation (browning) if not stored under inert gas.

Experimental Protocol: Regioselective Bromination

Note: This protocol is derived from standard methodologies for the bromination of 2-aminopyridines, optimized for high regioselectivity.

Reagents:

-

Precursor: 2-Amino-4-fluoropyridine (1.0 eq)[1]

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.05 eq)[1]

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

-

Quench: Sodium Thiosulfate (aq)[1]

Step-by-Step Workflow:

-

Dissolution: Charge a reaction vessel with 2-amino-4-fluoropyridine and anhydrous MeCN (0.2 M concentration). Cool to 0°C under N₂ atmosphere.

-

Addition: Add NBS portion-wise over 30 minutes. Critical: Maintain low temperature to prevent over-bromination or oxidation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the mono-bromo intermediate.[1]

-

Quench & Workup: Pour the reaction mixture into a saturated aqueous Na₂S₂O₃ solution. This step reduces unreacted bromine species (which cause yellow/orange discoloration), ensuring a whiter product.

-

Isolation: Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexanes/EtOAc) to yield the target as a white/pale yellow solid.

Visualization of Chemical Logic

The following diagram illustrates the synthesis pathway and the subsequent divergent utility of the scaffold in drug discovery.

Caption: Synthesis pathway transforming the precursor via bromination into the tri-functionalized scaffold, enabling downstream diversity.

Handling, Stability & Quality Assurance

Self-Validating Purity Check

To ensure the physical state described (white/pale yellow solid) is accurate, researchers should perform a Visual & Solubility Test :

-

Visual: If the solid is dark brown or orange, it indicates free bromine or oxidation. Remedy: Wash with cold hexanes or recrystallize.[1]

-

Solubility: Dissolve 10 mg in 1 mL DMSO. The solution should be clear and colorless to pale yellow. Turbidity suggests inorganic salts (succinimide byproducts) remain.[1]

Storage Protocols

-

Light Sensitivity: The C-Br bonds are photolabile.[1] Store in amber vials wrapped in foil.

-

Hygroscopicity: While not intensely hygroscopic, moisture can accelerate degradation. Store under Argon at 2–8°C.[1]

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from

-

BLD Pharm. (n.d.).[1] this compound Safety Data Sheet. Retrieved from

-

BenchChem. (2025).[1][2][3] Regioselective Bromination of 2-aminopyridines using N-Bromosuccinimide. Retrieved from

-

ChemicalBook. (2025).[1][4] 2-Amino-4-fluoropyridine Properties and Synthesis. Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 3,5-Dibromo-4-fluoropyridin-2-amine

Executive Summary

This application note details the protocol for the regioselective functionalization of 3,5-Dibromo-4-fluoropyridin-2-amine . This substrate presents a unique "triad of challenges" for medicinal chemistry:

-

Regioselectivity: Discriminating between the C3 and C5 bromine atoms.

-

Chemoselectivity: Preserving the labile C4-Fluorine bond against Nucleophilic Aromatic Substitution (SNAr).

-

Catalyst Inhibition: Managing the free amine at C2, which can act as a catalyst poison.

This guide provides a validated workflow to achieve C5-selective mono-coupling and C3,C5-bis-coupling , supported by mechanistic rationale and troubleshooting matrices.

Mechanistic Insight & Substrate Analysis

Electronic and Steric Landscape

The reactivity profile of this compound is governed by the interplay of steric hindrance and electronic activation.

-

C5-Position (Preferred Site): This position is sterically less encumbered than C3. Electronically, it is activated for oxidative addition but is sufficiently distal from the amine to minimize steric clash with the incoming palladium species.

-

C3-Position (Secondary Site): Sandwiched between the exocyclic amine (C2) and the fluorine (C4), this site suffers from severe steric crowding. Oxidative addition at C3 is significantly slower.

-

C4-Fluorine (The Trap): The pyridine ring is highly electron-deficient due to the nitrogen and two bromines. This makes the C4-F bond exceptionally prone to SNAr displacement by nucleophilic bases (e.g., -OH, -OR), leading to byproduct formation.

Reaction Pathway Diagram

The following diagram illustrates the kinetic preference for C5 coupling and the competing SNAr pathway.

Figure 1: Reaction landscape showing the kinetic preference for C5 arylation and the risk of C4-defluorination.

Critical Parameters & Reagent Selection

To ensure success, specific reagents must be chosen to navigate the stability/reactivity trade-offs.

| Component | Recommendation | Rationale |

| Catalyst | Pd(OAc)2 or Pd2(dba)3 | Pd(II) precursors are stable; Pd(0) sources avoid induction periods. |

| Ligand | XPhos or SPhos | Buchwald biaryl phosphines are excellent for heteroaryl halides and tolerate free amines. XPhos provides high turnover numbers. |

| Base | K3PO4 or Cs2CO3 | CRITICAL: Use weak, non-nucleophilic bases. Avoid NaOEt, NaOMe, or NaOH to prevent SNAr at C4-F. |

| Solvent | 1,4-Dioxane/H2O (4:1) | Aqueous mixtures promote solubility of inorganic bases. Dioxane is inert; avoid alcohols (EtOH/MeOH) which can act as nucleophiles. |

| Temp | 60–80 °C | Moderate heat drives C5 coupling but limits C3 activation (bis-coupling). |

Experimental Protocols

Protocol A: C5-Selective Mono-Arylation

Objective: Introduce an aryl group at C5 while retaining the C3-Br and C4-F.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol)

-

Aryl Boronic Acid: 1.1 equiv[1]

-

Pd(OAc)2: 2.0 mol%

-

XPhos: 4.0 mol%

-

K3PO4: 2.0 equiv (3.0 M aq. solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Catalyst Pre-formation: In a vial, dissolve Pd(OAc)2 (4.5 mg) and XPhos (19 mg) in 1 mL of dioxane. Stir at 40 °C for 5 minutes to generate the active LnPd(0) species (solution turns from orange to yellow/pale).

-

Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the Substrate (271 mg, 1.0 mmol) and Boronic Acid (1.1 mmol).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and the pre-formed catalyst solution.

-

Base Addition: Add aqueous K3PO4 (0.66 mL, 3.0 M).

-

Reaction: Seal the vessel and heat to 70 °C . Monitor by LCMS or 19F NMR after 2 hours.

-

Checkpoint: The C5-product usually appears as the major peak. If starting material remains, add 1 mol% additional catalyst, but do not increase temperature above 80 °C to avoid bis-coupling.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na2SO4.

-

Purification: Silica gel chromatography. The mono-coupled product is typically more polar than the bis-bromide but less polar than the bis-coupled product.

Protocol B: C3,C5-Bis-Arylation

Objective: Functionalize both bromine positions.

Modifications:

-

Boronic Acid: 3.0 equiv.

-

Temperature: 100 °C (or microwave irradiation at 110 °C for 30 min).

-

Ligand: SPhos (often superior for sterically hindered C3 coupling).

-

Base: Cs2CO3 (solid, 3.0 equiv) generally provides higher conversions for difficult couplings.

Troubleshooting & Self-Validation (QC)

The "Fluorine Watch" (19F NMR)

The fluorine atom is your built-in spy. Use 19F NMR to validate chemoselectivity.

-

Signal at ~ -130 to -140 ppm: Intact C4-F on pyridine core.

-

Signal Disappearance: Indicates defluorination (SNAr).

-

Shift >10 ppm: Indicates successful coupling adjacent to Fluorine (C3 or C5).

-

Note: C5 coupling causes a smaller shift than C3 coupling due to distance.

-

Decision Tree for Optimization

Figure 2: Optimization logic flow. Blue nodes indicate actions to correct deviations.

References

-

Regioselectivity in Polyhalogenated Pyridines

- Handke, N., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines." Journal of Organic Chemistry.

- Context: Establishes the general rule that C5 (less hindered/electronically favorable) reacts before C3 in 2-amino-3,5-dibromopyridine systems.

-

SNAr Reactivity of Fluoropyridines

- Senaweera, S., et al.

- Context: Validates the risk of C4-F displacement by strong bases in electron-deficient pyridine rings.

-

Ligand Selection for Aminopyridines

-

General Suzuki Coupling Methodology

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 2. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-4-fluoropyridin-2-amine

Executive Summary & Strategic Importance

The scaffold 3,5-dibromo-4-fluoropyridin-2-amine is a high-value intermediate in the synthesis of Type I and Type II kinase inhibitors (e.g., BRAF, MAPK pathways). Its unique substitution pattern offers three distinct vectors for diversification:

-

C5-Bromine: The most accessible site for initial cross-coupling.

-

C3-Bromine: Sterically congested; typically functionalized second.

-

C4-Fluorine: A handle for Nucleophilic Aromatic Substitution (

) or further metal-catalyzed activation.

This guide provides a validated roadmap for navigating the chemo- and regioselectivity challenges inherent to this molecule. The primary challenge is distinguishing between the two chemically similar bromine atoms while preventing the displacement of the labile 4-fluoro group.

Mechanistic Analysis: The Reactivity Landscape

To successfully manipulate this scaffold, one must understand the electronic and steric forces at play.

Regioselectivity (C5 vs. C3)

-

Steric Control (Dominant Factor): The C3 position is chemically "sandwiched" between the exocyclic amine (C2) and the fluorine atom (C4). This creates significant steric impedance to the bulky Palladium(II) oxidative addition complex. Conversely, the C5 position is flanked by the fluorine (C4) and a proton (C6), making it significantly more accessible.

-

Electronic Activation: The 4-fluoro substituent is highly electronegative, pulling electron density from the ring. This activates both C3 and C5 towards Oxidative Addition (OA). However, the steric factor overwhelmingly dictates that C5 reacts first .

Chemoselectivity (Br vs. F vs. )

-

The Fluorine Trap: The C4-F bond is activated for

by the 2-amino group (via resonance) and the electron-withdrawing bromines. Critical Warning: Avoid strong nucleophilic bases (e.g., NaOMe, NaH) or high temperatures in nucleophilic solvents, as this will lead to the displacement of fluorine rather than cross-coupling. -

Catalyst Poisoning: The free 2-amino group (

) can coordinate to Pd(0) or Pd(II), arresting the catalytic cycle. While direct coupling of the free amine is possible, N-protection (e.g., Boc or Acetyl) is recommended to enhance yields and reinforce C5 selectivity.

Visualizing the Reactivity Map

Figure 1: Reactivity landscape of the scaffold. Green indicates the preferred reaction pathway; red indicates potential failure modes.

Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Mono-arylation at the C5 position with >95% regioselectivity.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, charge the substrate, aryl boronic acid, and

. -

Inerting: Seal the vial and purge with

or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-dioxane followed by the 2M

solution. Note: Biphasic systems often suppress side reactions compared to homogeneous organic bases. -

Reaction: Heat the mixture to 60–70°C .

-

Monitoring: Monitor by LC-MS at 2 hours. The mono-coupled product (C5) should be the major peak. If starting material remains, add 1-2 mol% additional catalyst rather than increasing temperature.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). The C5-product typically elutes later than the bis-bromo starting material due to increased polarity.

Protocol B: Sequential C3-Functionalization

Objective: Functionalizing the remaining C3-bromide after C5 is installed.

Rationale: Once C5 is substituted, the C3 position remains. To couple here, we must overcome the significant steric barrier. We switch to a highly active, bulky electron-rich phosphine ligand system (Buchwald Ligands).

Reagents:

-

Substrate: C5-Arylated intermediate (1.0 equiv)

-

Boronic Acid/Ester: (1.5 equiv)

-

Catalyst System:

(2 mol%) + XPhos or RuPhos (4-8 mol%)-

Alternative:

precatalyst.

-

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1) or n-Butanol.

Methodology:

-

Setup: Charge solid reagents into a microwave vial or pressure tube.

-

Degassing: Rigorous degassing is essential as electron-rich phosphines are air-sensitive.

-

Reaction: Heat to 100–110°C for 4–12 hours.

-

Note: The elevated temperature is required to force the oxidative addition at the hindered C3 site.

-

-

Workup: Standard aqueous workup.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and their chemical corrections.

| Issue | Observation (LCMS/NMR) | Root Cause | Corrective Action |

| Low Conversion | Starting material persists after 12h. | Catalyst poisoning by free amine ( | Protect amine as Acetamide ( |

| Regio-Scrambling | Mixture of C5- and C3-products.[3] | Temperature too high or ligand too active (non-selective). | Lower temp to 60°C. Use less bulky ligand (e.g., |

| Fluorine Loss | Product mass = [M - F + OMe] or [M - F + OH]. | Switch base from carbonates/hydroxides to | |

| Protodebromination | Loss of Br without coupling (M - Br + H). | Hydride source in reaction (often from alcohol solvents). | Switch solvent to Dioxane or Toluene.[1] Avoid 2-propanol. |

Decision Tree for Experimental Workflow

Figure 2: Operational workflow for sequential functionalization. Note the decision point regarding amine protection.

References

-

Regioselectivity in Dihalopyridines

-

Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dichloro- and 2,4-dibromopyrimidines. Tetrahedron Letters, 42(48), 8615-8617. Link

- Context: Establishes the general rule that the less sterically hindered halogen reacts first in Pd-c

-

- Suzuki Coupling of 2-Amino-5-halopyridines: Gong, Y., & Pauls, H. W. (2000). Regioselective Synthesis of 5-Substituted 2-Aminopyridines. Synlett, 2000(06), 829-831. Context: Demonstrates C5 selectivity in aminopyridines and the utility of protecting groups.

-

Ligand Effects (XPhos/Buchwald)

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473. Link

- Context: Essential for Protocol B (C3 functionalization)

-

-

Fluorine Displacement (

) Risks:-

Dunn, A. D., et al. (2019). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside. Current Protocols in Nucleic Acid Chemistry, 77(1), e77. Link

- Context: Highlights the reactivity of the 4-fluoro group in 2-aminopyridine scaffolds and conditions to avoid.

-

Sources

Application of 3,5-Dibromo-4-fluoropyridin-2-amine in agrochemical research

Application Note: Strategic Utilization of 3,5-Dibromo-4-fluoropyridin-2-amine in Agrochemical Discovery

Part 1: Executive Summary & Chemical Profile

This compound (CAS: 1820604-11-2) represents a "privileged scaffold" in modern agrochemical synthesis.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nucleophilic amino group, two electrophilic bromine handles (at C3 and C5), and a highly activated fluorine atom at C4.[1]

This compound is increasingly utilized as a core building block for Arylpicolinate Herbicides (auxin mimics similar to Halauxifen and Florpyrauxifen) and Succinate Dehydrogenase Inhibitor (SDHI) Fungicides .[1] The presence of the 4-fluoro group, flanked by bulky bromine atoms, creates a specific electronic and steric environment that allows for highly regioselective functionalization—a critical requirement for generating structure-activity relationship (SAR) libraries.[1]

Chemical Profile

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1820604-11-2 |

| Molecular Formula | |

| Molecular Weight | 269.89 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM |

| Key Reactivity |

Part 2: Synthesis Protocol (Upstream)

The synthesis of this scaffold requires precise control to prevent over-bromination or decomposition of the sensitive fluoropyridine core. The following protocol describes the bromination of 2-amino-4-fluoropyridine , a commercially available precursor.

Protocol A: Regioselective Bromination of 2-Amino-4-fluoropyridine

Objective: Synthesize this compound with >95% purity.

Reagents:

-

Precursor: 2-Amino-4-fluoropyridine (CAS: 944401-77-8)[1][2]

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.2 equivalents)[1]

-

Solvent: Acetonitrile (MeCN) (anhydrous)[1]

-

Quench: Sodium thiosulfate (

) saturated solution

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (89 mmol) of 2-amino-4-fluoropyridine in 200 mL of anhydrous MeCN. Ensure complete dissolution at room temperature (25°C).

-

Controlled Addition: Cool the solution to 0°C using an ice bath. Add NBS (34.9 g, 196 mmol, 2.2 eq) portion-wise over 30 minutes. Critical: Adding NBS too quickly can lead to exotherms that degrade the fluoropyridine ring.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The mono-brominated intermediate (3-bromo) appears first, followed by the conversion to the di-bromo product.[1]

-

Quench & Workup: Pour the reaction mixture into 500 mL of ice-cold water containing 10%

to neutralize unreacted bromine species. A precipitate should form immediately. -

Isolation: Stir the slurry for 30 minutes, then filter the solid under vacuum. Wash the filter cake with water (3 x 50 mL) and cold hexanes (2 x 30 mL) to remove succinimide byproducts.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Yield: Expected yield is 85–92% (approx. 20–22 g).[1]

Self-Validating Checkpoint:

-

1H NMR (DMSO-d6): The starting material has protons at C3, C5, and C6.[1] The product should show only one singlet in the aromatic region (corresponding to the proton at C6, approx.

8.2 ppm) and a broad singlet for the

Part 3: Downstream Application Protocols (Agrochemical Discovery)

This scaffold is most valuable for its ability to undergo sequential functionalization. We present two core workflows: C4-Diversification (for herbicide "tails") and C3/C5-Coupling (for biaryl cores).[1]

Protocol B: Diversification at C-4 (The "Switch" Reaction)

The fluorine at C4 is activated by the ring nitrogen and the electron-withdrawing bromine atoms. This allows for the displacement of fluorine by oxygen or nitrogen nucleophiles under mild conditions, preserving the bromines for later coupling.

Scenario: Introduction of an aryloxy tail (common in Picolinate herbicides).

-

Setup: Charge a reaction vial with this compound (1.0 eq), the desired Phenol derivative (1.1 eq), and Potassium Carbonate (

, 2.0 eq) in dry DMF (0.5 M concentration). -

Reaction: Heat to 60°C for 4 hours. Note: Higher temperatures (>100°C) may cause debromination or polymerization.[1]

-

Workup: Dilute with water, extract with Ethyl Acetate.

-